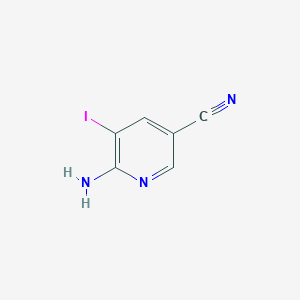
6-アミノ-5-ヨードニコチノニトリル
概要
説明
6-Amino-5-iodonicotinonitrile: is an organic compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 6-Amino-5-iodonicotinonitrile serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Anticancer Agents:
Industry:
準備方法
Synthetic Routes and Reaction Conditions:
-
Silver Trifluoroacetate Method:
Starting Materials: 6-Amino-3-pyridinecarbonitrile, silver trifluoroacetate, iodine.
Reaction Conditions: The reaction involves heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate in 1,2-dichloroethane under reflux for 5 hours. Iodine is then added, and the mixture is heated for an additional 18 hours.
-
Copper(I) Iodide Method:
Industrial Production Methods:
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
Common Reagents and Conditions: The compound can undergo substitution reactions, particularly halogen exchange reactions, using reagents like sodium iodide and copper(I) iodide in solvents such as dioxane.
Major Products: These reactions typically yield iodinated derivatives of nicotinonitrile.
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that standard reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) could be employed.
作用機序
The exact mechanism of action for 6-amino-5-iodonicotinonitrile is not well-documented. its potential biological activity could involve interactions with cellular proteins or nucleic acids, given its structural similarity to other bioactive pyridine derivatives. Further research is needed to elucidate its molecular targets and pathways.
類似化合物との比較
6-Amino-3-pyridinecarbonitrile: A precursor in the synthesis of 6-amino-5-iodonicotinonitrile.
6-Amino-5-bromonicotinonitrile: Another halogenated derivative of nicotinonitrile used in similar synthetic applications.
Uniqueness:
生物活性
6-Amino-5-iodonicotinonitrile (CAS Number: 1187322-51-5) is an organic compound with the molecular formula C₆H₄IN₃. It is a derivative of nicotinonitrile, characterized by an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Weight : 245.02 g/mol
- IUPAC Name : 6-amino-5-iodopyridine-3-carbonitrile
- Canonical SMILES : C1=C(C=NC(=C1I)N)C#N
Anticancer Potential
Research indicates that 6-amino-5-iodonicotinonitrile may exhibit anticancer properties, similar to other pyridine derivatives. The structural characteristics suggest potential interactions with cellular proteins or nucleic acids, which are critical in cancer cell proliferation and survival.
Case Study : A study conducted on various nicotinonitrile derivatives highlighted the promising anticancer activity of iodine-substituted compounds. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and growth inhibition.
While the exact mechanism of action for 6-amino-5-iodonicotinonitrile remains under investigation, it is hypothesized that its biological activity could involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
- Interaction with DNA : The compound's structural similarity to nucleobases may allow it to intercalate into DNA, disrupting replication and transcription processes.
Synthesis and Derivative Studies
6-Amino-5-iodonicotinonitrile serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
| Synthetic Route | Description |
|---|---|
| Silver Trifluoroacetate Method | Heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate followed by iodine addition. |
| Copper(I) Iodide Method | Utilizes copper(I) iodide for halogen exchange reactions to yield iodinated derivatives. |
Comparative Analysis with Similar Compounds
The biological activity of 6-amino-5-iodonicotinonitrile can be compared to other related compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-Amino-3-pyridinecarbonitrile | Precursor for synthesis; limited direct biological studies | Lacks iodine substitution |
| 6-Amino-5-bromonicotinonitrile | Antimicrobial and anticancer properties | Bromine substitution instead of iodine |
Future Research Directions
Further studies are needed to fully elucidate the biological mechanisms and therapeutic potential of 6-amino-5-iodonicotinonitrile. Key areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
特性
IUPAC Name |
6-amino-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIDXQBQCDCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















